4-Chloro tideglusib-d7

Catalog No.
S12906813
CAS No.
M.F
C19H13ClN2O2S
M. Wt
375.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro tideglusib-d7

Product Name

4-Chloro tideglusib-d7

IUPAC Name

2-(4-chloronaphthalen-1-yl)-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H13ClN2O2S

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C19H13ClN2O2S/c20-16-10-11-17(15-9-5-4-8-14(15)16)22-18(23)21(19(24)25-22)12-13-6-2-1-3-7-13/h1-11H,12H2/i1D,2D,3D,6D,7D,12D2

InChI Key

XIJFYOWNKGNDKR-JGVLJANSSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H]

4-Chloro tideglusib-d7 is a deuterated derivative of tideglusib, a compound primarily known for its role as an inhibitor of glycogen synthase kinase 3. Tideglusib itself is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and progressive supranuclear palsy. The introduction of deuterium atoms in 4-Chloro tideglusib-d7 enhances its stability and metabolic profile, making it a valuable tool in pharmacokinetic studies and drug development.

The chemical formula for 4-Chloro tideglusib-d7 is C19H14ClN2O2SC_{19}H_{14}ClN_{2}O_{2}S, and its structure includes a thiadiazolidine ring, which is characteristic of tideglusib. The presence of the chlorine atom at the fourth position of the benzyl moiety contributes to its biological activity and specificity towards glycogen synthase kinase 3.

Involving 4-Chloro tideglusib-d7 primarily focus on its interaction with glycogen synthase kinase 3. As a non-ATP competitive inhibitor, it binds to the enzyme and alters its phosphorylation state, thereby affecting various signaling pathways associated with cell survival and apoptosis.

In laboratory settings, 4-Chloro tideglusib-d7 can undergo various reactions, including:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under specific conditions.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, leading to the formation of hydrolyzed products that retain some biological activity.

4-Chloro tideglusib-d7 exhibits significant biological activity through its inhibition of glycogen synthase kinase 3. This inhibition has been linked to several beneficial effects in cellular models, including:

  • Neuroprotection: By inhibiting glycogen synthase kinase 3, the compound helps reduce tau hyperphosphorylation and amyloid plaque formation, which are hallmarks of Alzheimer's disease pathology.
  • Anti-inflammatory effects: The compound has shown potential in modulating inflammatory responses in neurodegenerative conditions by inhibiting the activation of microglial cells.
  • Cognitive enhancement: Preclinical studies suggest that treatment with tideglusib derivatives can improve cognitive functions in animal models of Alzheimer's disease.

The synthesis of 4-Chloro tideglusib-d7 can be achieved through several methods, typically involving:

  • Starting Material Preparation: The synthesis often begins with commercially available precursors that contain the thiadiazolidine core.
  • Chlorination Reaction: The introduction of chlorine at the fourth position is accomplished through electrophilic aromatic substitution or other chlorination techniques.
  • Deuteration: Deuterated solvents or reagents are used during the synthesis to incorporate deuterium into the final compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

4-Chloro tideglusib-d7 has several applications in research and pharmacology:

  • Pharmacokinetic Studies: Its deuterated nature allows for enhanced tracking in metabolic studies, providing insights into drug metabolism and distribution.
  • Neuroscience Research: It serves as a valuable tool for studying the mechanisms underlying neurodegenerative diseases and testing new therapeutic strategies.
  • Drug Development: As a lead compound, it can be modified further to develop more potent inhibitors of glycogen synthase kinase 3.

Interaction studies involving 4-Chloro tideglusib-d7 focus on its binding affinity and inhibitory effects on glycogen synthase kinase 3. These studies typically involve:

  • Binding assays: To determine how effectively the compound binds to the active site of glycogen synthase kinase 3 compared to other inhibitors.
  • Cellular assays: Evaluating the effects on cellular signaling pathways associated with glycogen synthase kinase 3 inhibition.
  • In vivo studies: Assessing behavioral changes in animal models treated with the compound to evaluate cognitive improvements or neuroprotective effects.

Several compounds share structural similarities with 4-Chloro tideglusib-d7, particularly those that also inhibit glycogen synthase kinase 3. Here are some notable examples:

Compound NameStructure TypeUnique Features
TideglusibThiadiazolidine derivativeNon-deuterated version; initial investigational drug.
Lithium SaltsSimple inorganic compoundsKnown mood stabilizers; GSK-3 inhibitors but less selective.
CHIR99021Small moleculeHighly selective GSK-3 inhibitor used in research.
AR-A014418Small moleculeSelective GSK-3 inhibitor; used in various studies.

4-Chloro tideglusib-d7 is unique due to its deuterated structure, which enhances its pharmacokinetic properties while retaining the biological activity characteristic of tideglusib. This modification allows for more precise studies regarding its metabolism and efficacy compared to other similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

375.0825638 g/mol

Monoisotopic Mass

375.0825638 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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